molecular formula C10H10N2S B040742 3-Prop-1-en-2-yl-1H-benzimidazole-2-thione CAS No. 115430-82-5

3-Prop-1-en-2-yl-1H-benzimidazole-2-thione

Cat. No. B040742
CAS RN: 115430-82-5
M. Wt: 190.27 g/mol
InChI Key: OAHAAZKWEBMQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Prop-1-en-2-yl-1H-benzimidazole-2-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Prop-1-en-2-yl-1H-benzimidazole-2-thione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects
Studies have shown that this compound has unique biochemical and physiological effects. It has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been found to inhibit the growth of tumors by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Prop-1-en-2-yl-1H-benzimidazole-2-thione in lab experiments is its high yield during synthesis. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-Prop-1-en-2-yl-1H-benzimidazole-2-thione. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of new applications for this compound, particularly in the field of medicine. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been found to have unique biochemical and physiological effects. Further research is needed to fully understand the potential applications and limitations of this compound.

Synthesis Methods

The synthesis of 3-Prop-1-en-2-yl-1H-benzimidazole-2-thione has been achieved using different methods. One of the most common methods involves the reaction of 2-aminobenzimidazole with carbon disulfide and an alkyl halide in the presence of a strong base. This method results in the formation of this compound as a yellow solid with a high yield.

Scientific Research Applications

3-Prop-1-en-2-yl-1H-benzimidazole-2-thione has been extensively studied for its potential applications in various fields. One of its primary applications is in the field of medicine, where it has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as an antifungal and antibacterial agent.

properties

CAS RN

115430-82-5

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

3-prop-1-en-2-yl-1H-benzimidazole-2-thione

InChI

InChI=1S/C10H10N2S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,1H2,2H3,(H,11,13)

InChI Key

OAHAAZKWEBMQPW-UHFFFAOYSA-N

SMILES

CC(=C)N1C2=CC=CC=C2NC1=S

Canonical SMILES

CC(=C)N1C2=CC=CC=C2NC1=S

synonyms

2H-Benzimidazole-2-thione,1,3-dihydro-1-(1-methylethenyl)-(9CI)

Origin of Product

United States

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